Dicyclohexyl Ether: A Comprehensive Technical Guide
Dicyclohexyl Ether: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of dicyclohexyl ether. The information is presented to support research, development, and safety applications involving this compound. All quantitative data has been summarized in structured tables for ease of reference, and key chemical processes are visualized.
Physical Properties
Dicyclohexyl ether, also known as cyclohexyloxycyclohexane, is a colorless liquid with a characteristically ether-like odor. Its key physical properties are summarized in the table below. These properties are crucial for its application as a solvent and in various chemical syntheses.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O | [1][2] |
| Molecular Weight | 182.31 g/mol | [1][2] |
| Melting Point | -36 °C | [1][2][3] |
| Boiling Point | 242.5 °C at 760 mmHg | [1] |
| 93-94 °C at 2.1 Torr | [2] | |
| Density | 0.92 g/cm³ | [1] |
| Flash Point | 93.9 °C | [1] |
| Refractive Index | 1.4741 (estimate) | [1] |
| LogP | 3.66840 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Chemical Properties and Reactivity
Dicyclohexyl ether exhibits the typical chemical behavior of an aliphatic ether. It is relatively stable and unreactive compared to other functional groups, making it a suitable solvent for a variety of reactions.
Stability: Dicyclohexyl ether is stable under normal conditions.[4] However, like many ethers, it may form explosive peroxides upon prolonged exposure to air and light.
Reactivity: The ether linkage is the primary site of chemical reactivity. It can be cleaved under harsh conditions, for example, by strong acids like HBr or HI. The molecule does not contain any acidic protons.
Synthesis of Dicyclohexyl Ether
The most common method for synthesizing dicyclohexyl ether is through the acid-catalyzed dehydration of cyclohexanol (B46403). In this reaction, two molecules of cyclohexanol condense to form the ether and a molecule of water. This process can sometimes occur as a side reaction during the dehydration of cyclohexanol to form cyclohexene.[5]
A simplified representation of this synthesis reaction is shown below:
Another established method for ether synthesis is the Williamson ether synthesis. This involves the reaction of a sodium alkoxide with an alkyl halide.[6] In the context of dicyclohexyl ether, this would involve reacting sodium cyclohexoxide with cyclohexyl bromide.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of dicyclohexyl ether.
Infrared (IR) Spectroscopy: Ethers typically exhibit a strong C-O stretching absorption in the fingerprint region of the IR spectrum, generally between 1000 and 1300 cm⁻¹.[7] The absence of strong absorptions corresponding to hydroxyl (-OH) or carbonyl (C=O) groups can further support the identification of an ether.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the carbons directly attached to the ether oxygen (α-protons) are deshielded and typically appear in the 3.4-4.5 ppm region.[7][8] The other cyclohexyl protons would appear further upfield.
-
¹³C NMR: The carbon atoms directly bonded to the ether oxygen are also deshielded and typically resonate in the 50-80 ppm range.[8]
Experimental Protocols
The following are generalized experimental protocols for the determination of key physical properties.
Determination of Boiling Point:
-
Place a small amount of dicyclohexyl ether in a distillation flask.
-
Add a few boiling chips to ensure smooth boiling.
-
Insert a thermometer into the neck of the flask, ensuring the bulb is positioned just below the side arm leading to the condenser.
-
Heat the flask gently.
-
Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point. For vacuum distillation, the pressure must also be recorded.
Determination of Density:
-
Accurately weigh a clean, dry pycnometer (a small glass flask of known volume).
-
Fill the pycnometer with dicyclohexyl ether, ensuring there are no air bubbles.
-
Insert the stopper and allow any excess liquid to overflow.
-
Carefully wipe the outside of the pycnometer dry and weigh it again.
-
The density is calculated by dividing the mass of the ether by the known volume of the pycnometer.
Williamson Ether Synthesis of Dicyclohexyl Ether (Illustrative Protocol):
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve cyclohexanol in a suitable anhydrous solvent (e.g., THF).
-
Slowly add a strong base, such as sodium hydride (NaH), to the solution to form sodium cyclohexoxide. Hydrogen gas will be evolved.
-
Once the formation of the alkoxide is complete, add cyclohexyl bromide dropwise from the dropping funnel.
-
Heat the reaction mixture to reflux for several hours to drive the SN2 reaction to completion.
-
After cooling, quench the reaction by carefully adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude dicyclohexyl ether by distillation.
Safety Information
Dicyclohexyl ether is a chemical that should be handled with appropriate safety precautions in a well-ventilated area.[9]
-
Handling: Wear protective gloves, safety glasses, and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.[4] Be aware of the potential for peroxide formation.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.[9]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
-
If inhaled: Move the person into fresh air.[9]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9]
-
Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling dicyclohexyl ether.[9][10][11]
References
- 1. lookchem.com [lookchem.com]
- 2. apexmol.com [apexmol.com]
- 3. stenutz.eu [stenutz.eu]
- 4. fishersci.com [fishersci.com]
- 5. chegg.com [chegg.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. merckmillipore.com [merckmillipore.com]
